Silver Hydroxide

Catalog No.
S1962488
CAS No.
12673-77-7
M.F
AgOH
AgHO
M. Wt
124.876 g/mol
Availability
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Silver Hydroxide

CAS Number

12673-77-7

Product Name

Silver Hydroxide

IUPAC Name

silver;hydroxide

Molecular Formula

AgOH
AgHO

Molecular Weight

124.876 g/mol

InChI

InChI=1S/Ag.H2O/h;1H2/q+1;/p-1

InChI Key

UKHWJBVVWVYFEY-UHFFFAOYSA-M

SMILES

[OH-].[Ag+]

Canonical SMILES

[OH-].[Ag+]

Silver hydroxide, with the chemical formula AgOH\text{AgOH}, is a compound formed from silver and hydroxide ions. It exists as a pale yellow or off-white solid but is highly unstable and tends to decompose into silver oxide (Ag2O\text{Ag}_2\text{O}) and water (H2O\text{H}_2\text{O}) when exposed to air or light. This instability arises due to the relatively weak bond between silver and hydroxide compared to other metal hydroxides, making it challenging to isolate in a stable form .

, primarily involving its decomposition and interactions with acids:

  • Decomposition:
    2AgOHAg2O+H2O2\text{AgOH}\rightarrow \text{Ag}_2\text{O}+\text{H}_2\text{O}
    This reaction illustrates the breakdown of silver hydroxide into silver oxide and water.
  • Neutralization with Acids:
    Silver hydroxide reacts with acids to form soluble silver salts:
    AgOH+HClAgCl+H2O\text{AgOH}+\text{HCl}\rightarrow \text{AgCl}+\text{H}_2\text{O}
    Here, silver chloride (AgCl\text{AgCl}) precipitates out as a solid.
  • Formation from Silver Nitrate:
    Silver hydroxide can be synthesized by reacting silver nitrate with sodium hydroxide:
    AgNO3+NaOHAgOH+NaNO3\text{AgNO}_3+\text{NaOH}\rightarrow \text{AgOH}+\text{NaNO}_3
  • Hydrolysis of Silver Oxide:
    Another method of producing silver hydroxide involves the hydrolysis of silver oxide:
    Ag2O+H2O2AgOH\text{Ag}_2\text{O}+\text{H}_2\text{O}\rightarrow 2\text{AgOH}

The primary methods for synthesizing silver hydroxide include:

  • Precipitation Reaction: Mixing solutions of a soluble silver salt (like silver nitrate) with a source of hydroxide ions (such as sodium hydroxide or ammonium hydroxide) results in the formation of silver hydroxide.
  • Hydrolysis of Silver Oxide: Dissolving silver oxide in water can yield silver hydroxide, although this method also leads to rapid decomposition.
  • Direct Reaction: Silver metal can react with water under specific conditions to form silver hydroxide, although this is less common due to the stability issues associated with AgOH\text{AgOH} .

The recognition of silver hydroxide emerged indirectly through early investigations into silver compounds. While silver nitrate (AgNO₃) and silver oxide (Ag₂O) were well-documented by the 19th century, AgOH’s existence was initially inferred from precipitation reactions. For example, the reaction between silver nitrate and sodium hydroxide was historically misinterpreted as yielding AgOH, but it was later clarified that the product is primarily Ag₂O due to AgOH’s rapid dehydration.

The first deliberate attempts to isolate AgOH occurred in the mid-20th century, leveraging low-temperature synthesis. Experimental studies demonstrated that AgOH could be transiently formed at temperatures below –50°C by mixing alcoholic solutions of silver nitrate and potassium hydroxide. These findings confirmed AgOH’s existence but underscored its thermodynamic instability under standard conditions.

Nomenclature and Chemical Formula

Silver hydroxide is systematically named silver(I) hydroxide, reflecting the +1 oxidation state of silver. Its molecular formula, AgOH, corresponds to a molar mass of 124.88 g/mol. Alternative designations include argentous hydroxide and hydrated silver oxide, though the latter is inaccurate due to AgOH’s distinct chemical identity.

Key Properties:

PropertyValue/DescriptionSource
Molecular formulaAgOH
Crystal structureAmorphous (decomposes before crystallization)
Solubility product (Kₛₚ)$$ 2.0 \times 10^{-8} $$

The compound’s instability is evident in its decomposition reaction:
$$
2\text{AgOH} \rightarrow \text{Ag}2\text{O} + \text{H}2\text{O} \quad \text{(spontaneous above –50°C)}
$$

Role in Silver Chemistry

Silver hydroxide serves as a transient intermediate in numerous silver-based reactions, bridging aqueous silver ions (Ag⁺) and solid silver oxide. Its role is pivotal in three key areas:

Synthesis of Silver Oxide

When aqueous silver nitrate reacts with alkali hydroxides, Ag⁺ ions initially form AgOH, which rapidly dehydrates to yield Ag₂O:
$$
2\text{AgNO}3 + 2\text{NaOH} \rightarrow \text{Ag}2\text{O} + 2\text{NaNO}3 + \text{H}2\text{O}
$$
This reaction is foundational in producing Ag₂O for applications in batteries and organic catalysis.

Tollens’ Reagent Preparation

Tollens’ reagent, a diagnostic tool for aldehydes, is synthesized by dissolving Ag₂O in aqueous ammonia. However, AgOH participates indirectly during the initial precipitation of Ag₂O:
$$
\text{Ag}2\text{O} + 4\text{NH}3 + \text{H}2\text{O} \rightarrow 2[\text{Ag}(\text{NH}3)_2]^+ + 2\text{OH}^-
$$
The reagent’s ability to oxidize aldehydes hinges on the redox activity of Ag⁺, originally mediated through AgOH intermediates.

Analytical Chemistry

In argentometric titrations, AgOH’s solubility equilibrium influences endpoint detection. For instance, in the Mohr method, Ag⁺ reacts with chloride ions to form AgCl, but uncontrolled pH shifts can precipitate AgOH, complicating analyses.

Synthesis Methods and Challenges

While AgOH is rarely isolated, its formation pathways include:

MethodConditionsOutcome
Low-temperature precipitation–50°C, alcoholic AgNO₃ + KOHTransient AgOH formation
Hydrolysis of Ag₂OAg₂O + H₂O (equilibrium)Trace AgOH in solution

The predominance of Ag₂O in most syntheses highlights AgOH’s elusive nature, relegating it to a theoretical or intermediate entity in practical chemistry.

Crystallographic Properties

Silver hydroxide presents unique challenges in crystallographic analysis due to its exceptional instability under standard measurement conditions . Unlike many metal hydroxides that adopt well-defined crystal structures, silver hydroxide exhibits an amorphous nature that prevents the formation of stable crystalline phases . This amorphous character arises from the compound's tendency to decompose before achieving long-range structural ordering.

The compound decomposes according to the reaction: 2AgOH → Ag₂O + H₂O, with a pK value of 2.875 . This extraordinarily favorable thermodynamic driving force for decomposition explains why attempts to isolate crystalline silver hydroxide under ambient conditions consistently fail [4]. The decomposition occurs spontaneously at room temperature, making conventional X-ray diffraction analysis nearly impossible [6].

When silver hydroxide does form transiently, it exists as an ionic compound composed of discrete silver(I) cations (Ag⁺) and hydroxide anions (OH⁻) [1] [2]. The ionic nature is evidenced by its SMILES notation [OH⁻].[Ag⁺], which explicitly shows the charge separation between the constituent ions [1]. The absence of defined crystallographic parameters in the literature further confirms that the compound does not maintain sufficient structural integrity for detailed structural determination [7].

PropertyValue/Description
Molecular FormulaAgOH
Crystal StructureAmorphous (decomposes before crystallization)
Decomposition Reaction2AgOH → Ag₂O + H₂O
pK Value2.875
Structural NatureIonic (Ag⁺ + OH⁻)

Electronic Configuration

The electronic structure of silver hydroxide derives from the combination of silver(I) and hydroxide ions, each contributing distinct electronic characteristics that influence the overall bonding behavior [8] [9]. The silver atom in its neutral state possesses the electronic configuration [Kr] 4d¹⁰ 5s¹, placing it in Group 11 of the periodic table alongside copper and gold [8] [9].

Upon oxidation to form the silver(I) cation, the atom loses its single 5s electron, resulting in the configuration [Kr] 4d¹⁰ [8] [9]. This filled d¹⁰ configuration renders the silver(I) ion diamagnetic and contributes to its preference for linear coordination geometries in most complexes [8]. The completely filled d-subshell provides significant stability to the +1 oxidation state, making it the predominant oxidation state for silver compounds in aqueous environments [8].

The hydroxide ion contributes its own electronic structure, with oxygen possessing the configuration [He] 2s² 2p⁵ in its -2 oxidation state, while hydrogen maintains its 1s¹ configuration in the +1 state [10]. The oxygen center in hydroxide bears a formal negative charge, making it an effective Lewis base capable of coordinating to metal centers.

Atom/IonElectronic ConfigurationOxidation State
Silver (Ag) neutral[Kr] 4d¹⁰ 5s¹0
Silver(I) ion (Ag⁺)[Kr] 4d¹⁰+1
Oxygen (O) in OH⁻[He] 2s² 2p⁵-2
Hydrogen (H) in OH⁻1s¹+1

The diamagnetic nature of the silver(I) ion, combined with its filled d¹⁰ configuration, results in relatively weak metal-ligand interactions compared to transition metals with partially filled d-orbitals [8]. This electronic characteristic contributes significantly to the instability of silver hydroxide, as the weak Ag-OH bonding cannot compete effectively with the formation of the more stable silver oxide structure.

Ag–O–H Bonding Dynamics

The bonding dynamics in silver hydroxide involve complex interactions between the silver(I) cation and the hydroxide anion, characterized by predominantly ionic interactions with some degree of covalent character [4] [11]. The Ag-OH bond represents one of the weakest metal-hydroxide interactions among the transition metal hydroxides, which directly accounts for the compound's exceptional instability [4] [11].

The silver-oxygen bond distance in silver hydroxide has been difficult to determine experimentally due to the compound's instability, but theoretical considerations suggest it falls within the range typical of ionic silver-oxygen interactions [12]. The bond exhibits primarily electrostatic character, with the positively charged silver(I) ion attracted to the negatively charged oxygen center of the hydroxide ion [11].

The hydroxide ion itself maintains its characteristic bent geometry, with an O-H bond length approximately 0.96 Å, similar to that observed in other hydroxide compounds [12] [13]. The hydrogen atom in the hydroxide group can participate in hydrogen bonding interactions, which may contribute to the solution behavior of silver hydroxide in aqueous environments [14] [15].

The weakness of the Ag-OH bond becomes apparent when compared to the competing reaction pathway that leads to silver oxide formation [11]. The thermodynamic preference for the oxide structure over the hydroxide structure reflects the ability of silver to form stronger bonds in the oxide lattice, where each silver atom can interact with multiple oxygen atoms in a more favorable geometric arrangement [16] [17].

Vibrational spectroscopic studies of related silver-oxygen systems suggest that the Ag-O stretching frequency in silver hydroxide would occur at relatively low wavenumbers compared to other metal hydroxides, consistent with the weak bond strength [18] [12]. The O-H stretching frequency in silver hydroxide is expected to be similar to that observed in other hydroxide compounds, typically appearing in the range of 3200-3600 cm⁻¹ [12].

Comparative Analysis with Ag₂O and AgSH

A comprehensive comparison of silver hydroxide with silver oxide (Ag₂O) and the hypothetical silver hydrosulfide (AgSH) reveals fundamental differences in stability, structure, and bonding characteristics that illuminate the unique position of silver hydroxide in silver chemistry [16] [17] [19] [20].

Silver oxide (Ag₂O) exhibits remarkable stability compared to silver hydroxide, maintaining structural integrity up to 280°C before decomposing to metallic silver and oxygen [17] [21]. The oxide adopts an inverse fluorite crystal structure, where oxygen atoms form a close-packed array with silver ions occupying tetrahedral interstitial positions [16] [22]. This structural arrangement allows for optimal packing efficiency and strong electrostatic interactions between the constituent ions.

The crystal structure of silver oxide features linear, two-coordinate silver centers linked by tetrahedral oxide ions, creating a three-dimensional network that provides significant thermodynamic stability [17]. The compound is isostructural with copper(I) oxide (Cu₂O), reflecting similar bonding preferences between the two Group 11 metals [17]. The formation of silver oxide from silver hydroxide occurs through the highly favorable dehydration reaction: 2AgOH → Ag₂O + H₂O, with the driving force provided by the elimination of water and the formation of the more stable oxide lattice [17] .

Silver sulfide (Ag₂S), while not directly analogous to silver hydroxide, provides important insights into silver-chalcogen bonding [19] [20]. This compound exhibits exceptional stability, with a melting point of 836°C and extremely low solubility in water (6.21 × 10⁻¹⁵ g/L at 25°C) [19] [23]. Silver sulfide adopts multiple polymorphic forms, including monoclinic acanthite (α-form) stable below 179°C, body-centered cubic argentite (β-form) stable above 180°C, and a high-temperature face-centered cubic form stable above 586°C [19].

The bonding in silver sulfide exhibits approximately 10% ionic character, indicating significantly more covalent character than observed in silver oxide or silver hydroxide [19]. This increased covalency, combined with the larger size and lower electronegativity of sulfur compared to oxygen, contributes to the remarkable stability of silver sulfide. The compound serves as the primary component of silver tarnish and occurs naturally as the mineral acanthite [19] [24].

CompoundStabilityDecomposition Temperature (°C)Crystal StructureBonding Character
Silver Hydroxide (AgOH)Highly unstableRoom temperatureAmorphousPredominantly ionic
Silver Oxide (Ag₂O)Stable280Inverse fluoriteIonic
Silver Sulfide (Ag₂S)Very stable836Multiple polymorphsMixed ionic-covalent

The hypothetical silver hydrosulfide (AgSH) would theoretically combine characteristics of both silver-sulfur and silver-hydrogen bonding [20] [25]. However, such a compound has not been isolated or characterized, likely due to the tendency of silver to form the more stable sulfide (Ag₂S) through elimination of hydrogen sulfide gas [20] [24]. The reaction 2Ag + H₂S → Ag₂S + H₂ is thermodynamically highly favorable and represents the primary pathway for silver tarnish formation [24] [25].

The comparative analysis reveals that silver hydroxide occupies a unique position among silver compounds due to its combination of ionic bonding character and exceptional thermodynamic instability [4] . While silver oxide achieves stability through a three-dimensional network structure and silver sulfide through enhanced covalent bonding, silver hydroxide lacks both of these stabilizing factors. The compound's inability to form stable crystal structures and its weak Ag-OH bonding make it one of the most ephemeral compounds in silver chemistry.

The solubility product constant (Ksp) values further illustrate these stability differences: silver hydroxide exhibits a Ksp of 2.0 × 10⁻⁸ [26], silver oxide shows a similar value around 10⁻⁸ [27], while silver sulfide displays an extraordinarily low Ksp of 6.3 × 10⁻⁵⁰ [19] [23]. These values reflect the relative tendencies of these compounds to dissolve in aqueous solution, with silver sulfide being essentially insoluble and silver hydroxide showing limited but measurable solubility.

Wikipedia

Silver hydroxide

Dates

Modify: 2023-07-22

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